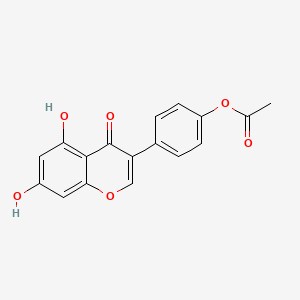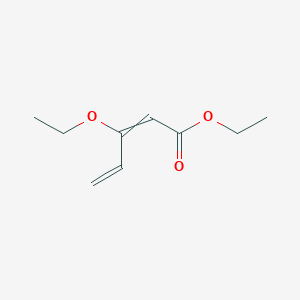
Ethyl 3-ethoxypenta-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-ethoxypenta-2,4-dienoate is an organic compound with the molecular formula C9H14O3 It is a conjugated diene ester, characterized by the presence of two double bonds conjugated with an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxypenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired conjugated diene ester. Another method is the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters to achieve similar results. These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Catalysts such as palladium or iron salts may be used to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
Ethyl 3-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino or thio-substituted esters.
科学研究应用
Ethyl 3-ethoxypenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of epoxides or diols. In reduction reactions, the double bonds are hydrogenated, resulting in the formation of saturated esters. Substitution reactions involve nucleophilic attack on the ethoxy group, leading to the formation of substituted esters.
相似化合物的比较
Ethyl 3-ethoxypenta-2,4-dienoate can be compared with other conjugated diene esters, such as ethyl 2,4-hexadienoate and ethyl 2,4-decadienoate. These compounds share similar chemical properties but differ in their chain length and substitution patterns. This compound is unique due to its specific ethoxy substitution, which imparts distinct reactivity and applications.
List of Similar Compounds
- Ethyl 2,4-hexadienoate
- Ethyl 2,4-decadienoate
- Ethyl 2,4-pentadienoate
属性
CAS 编号 |
96222-66-1 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
ethyl 3-ethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-4-8(11-5-2)7-9(10)12-6-3/h4,7H,1,5-6H2,2-3H3 |
InChI 键 |
IIFZMQMVKVOJPZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=CC(=O)OCC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
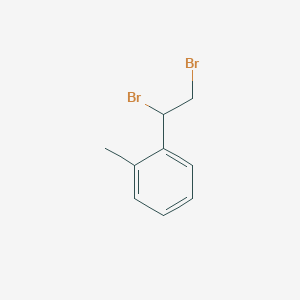
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
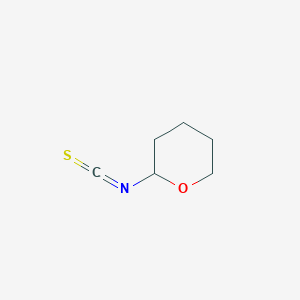
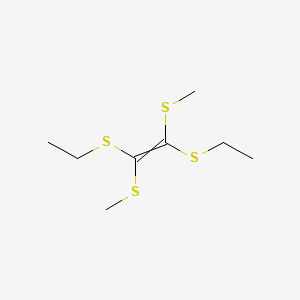
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
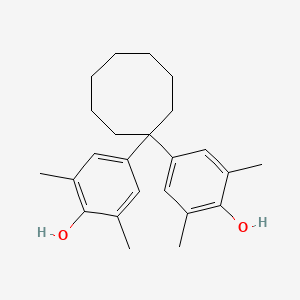
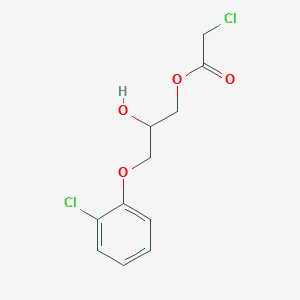
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
